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Introduction
N,N-dimethyl-2-phenoxypropanamide is an organic compound featuring a propanamide

backbone with a phenoxy group at the second carbon and two methyl groups on the amide

nitrogen. While specific experimental data for this compound is not readily available in the

public domain, this technical guide provides a comprehensive overview of its predicted

physicochemical properties. These predictions are derived from the known characteristics of its

parent carboxylic acid, 2-phenoxypropanoic acid, and established principles of medicinal

chemistry. This document also outlines detailed experimental protocols for the empirical

determination of these properties, offering a foundational guide for researchers synthesizing or

working with this molecule.

Chemical Structure and Identifiers
The structural features of N,N-dimethyl-2-phenoxypropanamide include a chiral center at the

second carbon of the propanamide chain, a polar tertiary amide group, and an aromatic

phenoxy moiety.

IUPAC Name: N,N-dimethyl-2-phenoxypropanamide
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Molecular Formula: C₁₁H₁₅NO₂

Chemical Structure:

/ CH - O - C₆H₅ / CH₃

Predicted Physicochemical Properties
The conversion of a carboxylic acid to its corresponding N,N-dimethylamide significantly alters

its physicochemical properties. The loss of the acidic proton and the introduction of the

dimethylamino group reduce hydrogen bonding capability while increasing polarity and

molecular weight. The following table summarizes the predicted properties for N,N-dimethyl-2-
phenoxypropanamide, with detailed explanations in the subsequent sections.
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Property Predicted Value Rationale

Molecular Weight 193.24 g/mol
Calculated from the molecular

formula C₁₁H₁₅NO₂.

Physical State

Colorless to pale yellow liquid

or low-melting solid at room

temperature.

Based on the properties of the

precursor 2-phenoxypropanoic

acid, which has a low melting

point. The amidation is

expected to result in a liquid or

low-melting solid.

Melting Point Lower than 29-30 °C

The precursor, (S)-2-

phenylpropionic acid, has a

melting point of 29-30°C[1].

The conversion of a carboxylic

acid to a tertiary amide

disrupts the hydrogen-bonding

network, typically leading to a

lower melting point.

Boiling Point > 262 °C

The boiling point of the

precursor acid is approximately

261-262 °C[1]. The increase in

molecular weight and polarity

from the N,N-dimethylamide

group is expected to

significantly increase the

boiling point.

Solubility

Soluble in organic solvents

(e.g., ethanol, DMSO,

acetone); sparingly soluble in

water.

The phenoxy and alkyl groups

contribute to lipophilicity, while

the tertiary amide provides

polarity. It is expected to be

more soluble in organic

solvents than in water.

pKa
Not applicable in the typical

aqueous range (0-14).

The molecule lacks a readily

ionizable proton. Amides are

extremely weak bases.
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logP (Octanol-Water Partition

Coefficient)

Predicted to be between 1.5

and 2.5.

The precursor acid has a logP

of around 1.9. The conversion

to the amide will alter

lipophilicity, but it is expected

to remain in a similar range,

indicating moderate

lipophilicity.

Synthesis and Characterization
A plausible and common method for the synthesis of N,N-dimethyl-2-phenoxypropanamide
is the amidation of its corresponding carboxylic acid, 2-phenoxypropanoic acid. This can be

achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by a

reaction with dimethylamine.

Starting Material

Intermediate

Reagents

Final Product

2-Phenoxypropanoic Acid

2-Phenoxypropanoyl Chloride

Activation

N,N-dimethyl-2-phenoxypropanamide

Amidation

Thionyl Chloride (SOCl₂) Dimethylamine ((CH₃)₂NH)
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Click to download full resolution via product page

Caption: Synthetic workflow for N,N-dimethyl-2-phenoxypropanamide.

Predicted ¹H NMR Spectral Data
Confirmation of the structure would rely on spectroscopic methods, particularly ¹H NMR. The

predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

7.35-6.90 (m, 5H): Protons on the phenyl ring of the phenoxy group.

4.80 (q, 1H): The methine proton at the C2 position, coupled to the C3 methyl protons.

3.10 (s, 3H) and 2.95 (s, 3H): Two distinct singlets for the N-methyl groups due to restricted

rotation around the amide C-N bond.

1.65 (d, 3H): The methyl protons at the C3 position, coupled to the C2 methine proton.

Experimental Protocols for Physicochemical
Property Determination
The following are standard experimental protocols to determine the key physicochemical

properties of a novel compound like N,N-dimethyl-2-phenoxypropanamide.

Determination of Melting Point by Differential Scanning
Calorimetry (DSC)
Differential Scanning Calorimetry is a precise method for determining the melting temperature

and heat of fusion of a substance.[2][3]

Principle: DSC measures the difference in heat flow between the sample and a reference as

a function of temperature.[4] An endothermic peak is observed as the sample melts, with the

peak temperature corresponding to the melting point.[5]

Procedure:

Calibrate the DSC instrument using certified standards (e.g., indium).
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Accurately weigh approximately 2-5 mg of the purified, dry sample into an aluminum DSC

pan.

Seal the pan hermetically. An empty sealed pan is used as the reference.

Place both the sample and reference pans into the DSC cell.

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

Record the heat flow versus temperature to obtain the DSC thermogram. The onset or

peak of the melting endotherm is taken as the melting point.[3]

Sample Preparation DSC Analysis Result

Weigh 2-5 mg
of sample

Seal in
DSC pan

Place in
DSC cell

Heat at constant
rate (e.g., 10°C/min)

Record thermogram
Determine

melting point

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination by DSC.

Determination of Boiling Point by the Thiele Tube
Method
This micro-method is suitable for determining the boiling point of small quantities of a liquid.[6]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid

equals the atmospheric pressure.[7] This is observed as the point where a continuous

stream of bubbles from an inverted capillary tube ceases, and the liquid is drawn into the

capillary.

Procedure:

Place a few milliliters of the liquid sample into a small test tube.
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Invert a capillary tube (sealed at one end) and place it into the test tube with the open end

down.

Attach the test tube to a thermometer and immerse the setup in a Thiele tube containing

mineral oil.[7]

Gently heat the side arm of the Thiele tube.

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the

capillary.

Once a continuous stream of bubbles is observed, remove the heat.

The temperature at which the bubbling stops and the liquid just begins to enter the

capillary tube is the boiling point.[6]

Determination of Solubility
This protocol determines the qualitative solubility of the compound in various solvents.

Principle: The solubility is determined by observing the formation of a clear, homogeneous

solution after adding a specified amount of solute to a solvent.[8][9]

Procedure:

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of

test tubes.

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water,

ethanol, DMSO, acetone, hexane).

Agitate the tubes vigorously (e.g., by vortexing) for 1-2 minutes at a controlled

temperature.[10]

Visually inspect each tube for the presence of undissolved solid.

If the solid dissolves completely, the compound is classified as soluble in that solvent at

that concentration. If not, it is classified as sparingly soluble or insoluble.
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Determination of pKa by Potentiometric Titration
For N,N-dimethyl-2-phenoxypropanamide, which lacks an acidic proton, this method would

be used to confirm the absence of a pKa in the aqueous range.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is

monitored with a calibrated pH electrode.[11][12] The pKa is determined from the inflection

point of the titration curve.[13]

Procedure:

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

Dissolve an accurately weighed amount of the compound in a suitable solvent mixture

(e.g., water with a co-solvent if needed to ensure solubility).

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a

strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

Record the pH after each addition of titrant, allowing the reading to stabilize.

Plot the pH versus the volume of titrant added. The absence of a clear inflection point in

the pH range of 2-12 would confirm the lack of an ionizable group in this range.

Conclusion
This technical guide provides a predictive overview of the physicochemical properties of N,N-
dimethyl-2-phenoxypropanamide, a compound for which direct experimental data is currently

lacking. The predictions, based on established chemical principles and the properties of its

precursor, suggest it is likely a liquid or low-melting solid with moderate lipophilicity and a high

boiling point. The provided experimental protocols offer a clear path for researchers to

empirically determine these properties, enabling further development and characterization of

this molecule.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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